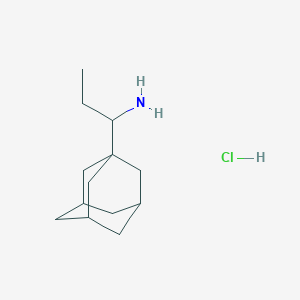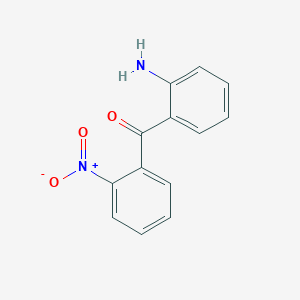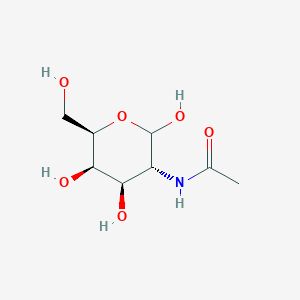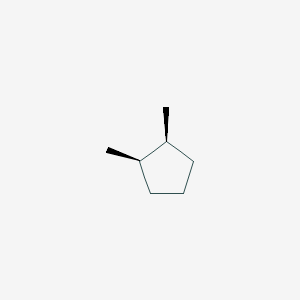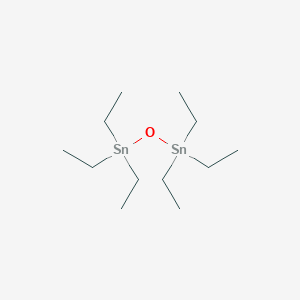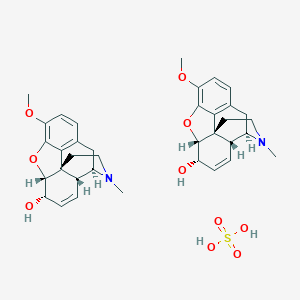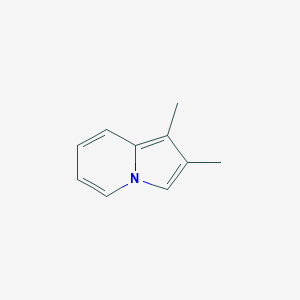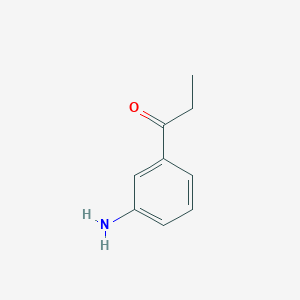
3'-Aminopropiophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3'-Aminopropiophenone and related compounds involves various chemical processes and reactions. One study detailed a one-pot synthesis of 3-amino-3-arylpropionic acids, which are related to 3'-Aminopropiophenone, emphasizing the importance of understanding the reaction mechanisms and the influence of solvent polarity and para-substitution on the synthesis process (Tan & Weaver, 2002). Another approach involved synthesizing 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, showcasing the method of alkylation followed by saponifying and acidating to achieve the desired compound (Xing, 2010).
Molecular Structure Analysis
Understanding the molecular structure of 3'-Aminopropiophenone is crucial for its application in various fields. The crystal structure of related compounds, such as 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, provides insights into the spatial arrangement and potential reactivity of these molecules (Xing, 2010). These structural analyses are foundational for further chemical modifications and applications.
Chemical Reactions and Properties
3'-Aminopropiophenone participates in various chemical reactions, contributing to its versatility in synthesis and chemical engineering. For instance, it acts as a precursor in the formation of complex molecules, as seen in studies exploring the synthesis of biphenyl-based amino acids designed to nucleate beta-sheet structure (Nesloney & Kelly, 1996). Additionally, its role in hydrogen bonding capabilities and the formation of specific structures underlines the compound's significance in understanding molecular interactions and designing new materials.
Aplicaciones Científicas De Investigación
Wildlife Conservation
- Summary of Application : PAPP is used to assess the sensitivity of Australian wildlife . An in vivo assay was developed that did not use death as an endpoint .
- Methods of Application : Sub-lethal dose-response data were modelled to predict PAPP doses required to achieve an endpoint set at 80% MetHb (MetHb80) .
- Results or Outcomes : The comparative sensitivity of non-target mammals referenced to this endpoint was found to be highly variable, with southern brown bandicoots (Isoodon obesulus) the most sensitive species (MetHb80 = 6.3 mg kg −1) and bush rats (Rattus fuscipes) the most tolerant (MetHb80 = 1035 mg kg −1) .
Pest Control
- Summary of Application : PAPP is used in canid pest ejectors (CPEs) to control wild dogs and European red foxes .
- Methods of Application : The efficacy of PAPP in ejectors was tested on wild dogs (1000-mg dose) and foxes (400-mg dose) .
- Results or Outcomes : Ten of 11 (91%) wild dogs used in controlled trials died within 3 h after PAPP administration; the mean time to unconsciousness was 65 min and the mean time to death was 84 min . Three of four (75%) foxes also died within 3 h after PAPP administration; their mean time to unconsciousness was 78 min, and their mean time to death was 121 min .
Antinociceptive Properties
- Specific Scientific Field : Pharmacology .
- Summary of Application : Piperidine derivatives, which share a common structural feature with 3’-Aminopropiophenone, have been studied for their promising antinociceptive properties .
- Methods of Application : The research involved investigating the affinity of 20 representative structures among previously reported H3R ligands at sigma receptors .
- Results or Outcomes : Six of the tested compounds showed higher affinity toward σ1R than σ2R, with the highest binding preference to σ1R for compounds 5, 11, and 12 . These ligands turned out to be high-affinity histamine H3 and σ1 receptor antagonists with negligible affinity at the other histamine receptor subtypes and promising antinociceptive activity in vivo .
Precursors in Chemical Reactions
- Specific Scientific Field : Chemistry.
- Summary of Application : 3’-Aminopropiophenone and its derivatives have been studied for their roles as precursors in chemical reactions.
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes : The outcomes of these studies are not specified in the source.
Antinociceptive Properties
- Specific Scientific Field : Pharmacology .
- Summary of Application : Piperidine derivatives, which share a common structural feature with 3’-Aminopropiophenone, have been studied for their promising antinociceptive properties .
- Methods of Application : The research involved investigating the affinity of 20 representative structures among previously reported H3R ligands at sigma receptors .
- Results or Outcomes : Six of the tested compounds showed higher affinity toward σ1R than σ2R, with the highest binding preference to σ1R for compounds 5, 11, and 12 . These ligands turned out to be high-affinity histamine H3 and σ1 receptor antagonists with negligible affinity at the other histamine receptor subtypes and promising antinociceptive activity in vivo .
Precursors in Chemical Reactions
- Specific Scientific Field : Chemistry.
- Summary of Application : 3’-Aminopropiophenone and its derivatives have been studied for their roles as precursors in chemical reactions.
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes : The outcomes of these studies are not specified in the source.
Propiedades
IUPAC Name |
1-(3-aminophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXJUBDTCAAXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381715 | |
| Record name | 3'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Aminopropiophenone | |
CAS RN |
1197-05-3 | |
| Record name | 1-(3-Aminophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



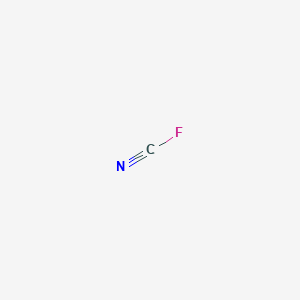
![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)
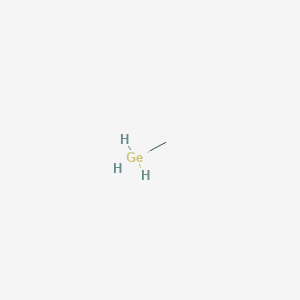
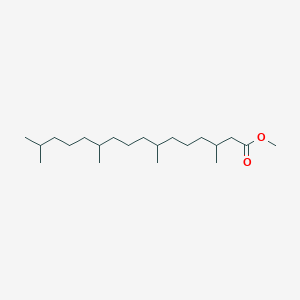
![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)
